1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole
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Overview
Description
1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique diazepino-indole structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the indole core followed by the construction of the diazepine ring. Common reaction conditions involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole involves its interaction with specific molecular targets and pathways. It has been shown to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-cancer activity is attributed to its ability to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole can be compared with other indole derivatives such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and in various chemical reactions.
1,5-Dimethyltetralin: Another indole derivative with distinct chemical properties. The uniqueness of this compound lies in its specific diazepino-indole structure, which imparts unique biological and chemical properties.
Properties
CAS No. |
65422-43-7 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1,11-dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole |
InChI |
InChI=1S/C14H18N2/c1-10-12-6-3-4-7-13(12)16-9-5-8-15-11(2)14(10)16/h3-4,6-7,11,15H,5,8-9H2,1-2H3 |
InChI Key |
QEPVZKPBNCFIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3N2CCCN1)C |
Origin of Product |
United States |
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